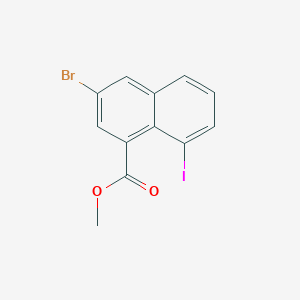
4-oxo-N-phenyl-4H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-oxo-N-phenyl-4H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene family. Chromenes are benzopyran derivatives known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a chromene core with a phenyl group and a carboxamide functional group, making it a versatile molecule for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-phenyl-4H-chromene-3-carboxamide typically involves a multi-step process:
Formation of the Chromene Core: The initial step often involves the cyclization of a suitable precursor, such as a salicylaldehyde derivative, with an appropriate reagent like ethyl acetoacetate under basic conditions to form the chromene core.
Introduction of the Carboxamide Group: The chromene intermediate is then subjected to amidation reactions. This can be achieved by reacting the chromene with an amine, such as aniline, in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the chromene core, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the chromene core, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the chromene core, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of phenolic derivatives or quinones.
Reduction: Formation of alcohols or reduced chromene derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-oxo-N-phenyl-4H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound exhibits significant pharmacological activities. It has been studied for its potential as an anti-inflammatory, antioxidant, and antimicrobial agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic potential. It has shown promise in the treatment of diseases such as cancer, due to its ability to inhibit specific enzymes and pathways involved in cell proliferation.
Industry
Industrially, this compound is used in the synthesis of dyes, pigments, and other fine chemicals. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 4-oxo-N-phenyl-4H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of certain kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells. The compound’s ability to scavenge free radicals also contributes to its antioxidant properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-oxo-4H-chromene-3-carboxamide: Lacks the phenyl group, making it less hydrophobic and potentially altering its biological activity.
N-phenyl-4H-chromene-3-carboxamide: Lacks the oxo group, which may affect its reactivity and interaction with biological targets.
4-oxo-N-methyl-4H-chromene-3-carboxamide: The methyl group instead of the phenyl group can significantly change its pharmacokinetic properties.
Uniqueness
4-oxo-N-phenyl-4H-chromene-3-carboxamide stands out due to its balanced hydrophobicity and reactivity, making it a versatile compound for various applications. Its unique combination of functional groups allows for diverse chemical modifications and interactions with biological targets, enhancing its potential in drug development and industrial applications.
Eigenschaften
Molekularformel |
C16H11NO3 |
|---|---|
Molekulargewicht |
265.26 g/mol |
IUPAC-Name |
4-oxo-N-phenylchromene-3-carboxamide |
InChI |
InChI=1S/C16H11NO3/c18-15-12-8-4-5-9-14(12)20-10-13(15)16(19)17-11-6-2-1-3-7-11/h1-10H,(H,17,19) |
InChI-Schlüssel |
NVUUCSMDDBUOOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)C2=COC3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


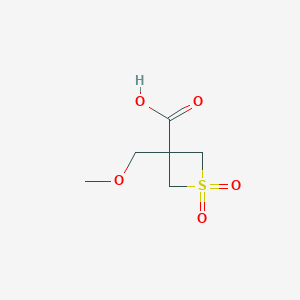
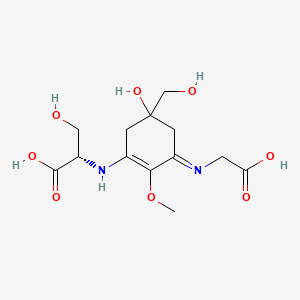
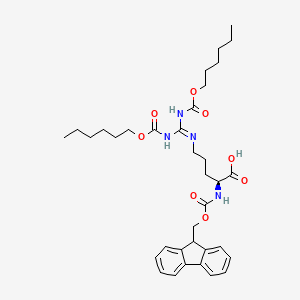
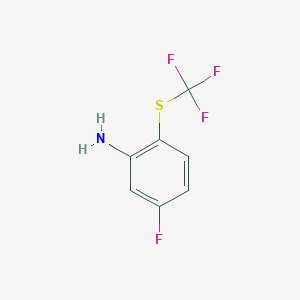
![(2S)-2-acetamido-4-methyl-N-[(2S)-5,5,5-trifluoro-3,4-dioxo-1-phenylpentan-2-yl]pentanamide](/img/structure/B12846288.png)
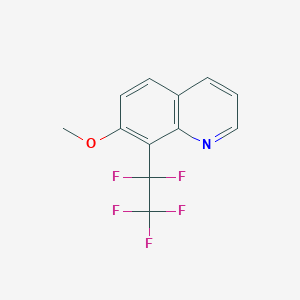
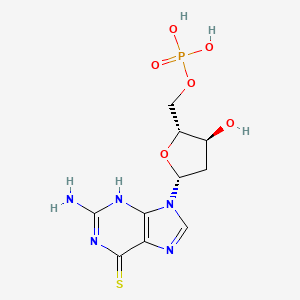
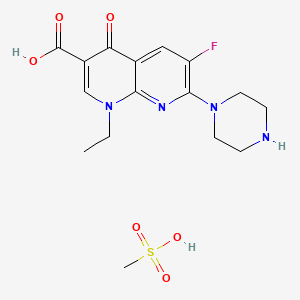
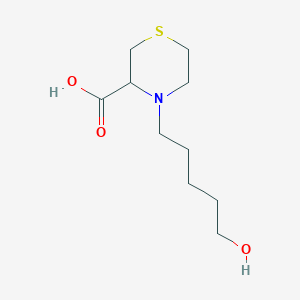



![tert-Butyl ((6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)carbamate](/img/structure/B12846340.png)
